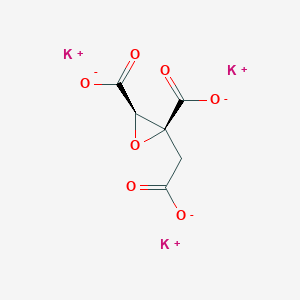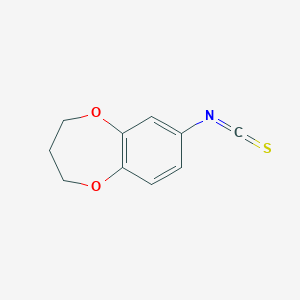
7,8-dipropoxy-2,3,4,5-tetrahydro-1H-3-benzazepine
Übersicht
Beschreibung
7,8-dipropoxy-2,3,4,5-tetrahydro-1H-3-benzazepine: is a chemical compound with the molecular formula C16H25NO2 and a molecular weight of 263.38 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dipropoxy-2,3,4,5-tetrahydro-1H-3-benzazepine typically involves multiple steps, starting from simpler organic compounds. One common synthetic route includes the following steps:
Formation of the Benzazepine Core: : This can be achieved through a cyclization reaction of a suitable precursor, such as a dihydroxybenzene derivative.
Reduction: : The final step involves the reduction of the intermediate compound to obtain the desired tetrahydro-1H-3-benzazepine structure.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
7,8-dipropoxy-2,3,4,5-tetrahydro-1H-3-benzazepine can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.
Common Reagents and Conditions
Oxidation: : KMnO4, H2CrO4, and oxygen (O2) in the presence of a catalyst.
Reduction: : LiAlH4, H2, and palladium on carbon (Pd/C).
Substitution: : Alkyl halides, amines, and polar aprotic solvents.
Major Products Formed
Oxidation: : Formation of corresponding ketones or carboxylic acids.
Reduction: : Formation of reduced derivatives such as alcohols or amines.
Substitution: : Formation of substituted benzazepine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: : Used as a building block for the synthesis of more complex organic compounds.
Biology: : Investigated for its biological activity, including potential antimicrobial and anti-inflammatory properties.
Medicine: : Explored for its therapeutic potential in treating various diseases, such as neurological disorders and cardiovascular conditions.
Industry: : Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 7,8-dipropoxy-2,3,4,5-tetrahydro-1H-3-benzazepine exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and target system.
Vergleich Mit ähnlichen Verbindungen
7,8-dipropoxy-2,3,4,5-tetrahydro-1H-3-benzazepine can be compared with other similar benzazepine derivatives, such as:
Dipropoxybenzazepine: : Similar structure but with different substituents.
Tetrahydrobenzazepine: : Similar core structure but without the propoxy groups.
Benzazepine derivatives: : Various other derivatives with different functional groups and positions.
These compounds may have different biological activities and applications, highlighting the uniqueness of this compound in its specific context.
Eigenschaften
IUPAC Name |
7,8-dipropoxy-2,3,4,5-tetrahydro-1H-3-benzazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-3-9-18-15-11-13-5-7-17-8-6-14(13)12-16(15)19-10-4-2/h11-12,17H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSRGYKBPGQDHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C2CCNCCC2=C1)OCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzonitrile](/img/structure/B1517549.png)

![5-bromo-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]aniline](/img/structure/B1517553.png)
![[6-(Cyclopropylmethoxy)pyridin-3-yl]methanamine](/img/structure/B1517555.png)


![1-[Benzyl(methyl)carbamoyl]piperidine-4-carboxylic acid](/img/structure/B1517563.png)

